1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including an adamantyl group, a cyano group, a nitro group, and a pyrazole ring. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the adamantyl group, and the addition of the cyano and nitro groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The cyano group can be reduced to an amine.
Substitution: The adamantyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride (LiAlH~4~) for reduction and oxidizing agents like potassium permanganate (KMnO~4~) for oxidation. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, compounds with similar structures are often studied for their potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or coatings, or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazole derivatives, adamantyl-containing compounds, or molecules with cyano and nitro groups.
Uniqueness
The uniqueness of 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c24-11-17-16-3-1-2-4-19(16)32-22(17)25-21(29)20-18(28(30)31)12-27(26-20)23-8-13-5-14(9-23)7-15(6-13)10-23/h12-15H,1-10H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWTXYQDLNKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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